6-Amino-1-benzyluracil

Physicochemical properties Thermal analysis Building block characterization

6-Amino-1-benzyluracil is the N1-benzyl-substituted 6-aminouracil that uniquely enables synthesis of potent HIV-1 NNRTIs (e.g., AmBBU, EC₅₀ = 0.060 μM, SI = 835)—activity abolished when replaced by methyl analogs. The benzyl group confers moderate lipophilicity (LogP ~0.06 vs. -0.57 for methyl analog) ideal for CNS-targeted libraries. Use in one-pot three-component condensations to build pyrido[2,3-d]pyrimidines and xanthines for anticancer screening. Procurement of this specific N1-substituted scaffold is mandatory for accessing the privileged benzyl-containing chemotype.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 41862-11-7
Cat. No. B015025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-benzyluracil
CAS41862-11-7
Synonyms6-Amino-1-(phenylmethyl)-2,4(1H,3H)-pyrimidinedione;  NSC 70496;  6-Amino-1-benzyl-1,3-dihydropyrimidine-2,4-dione; 
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)N
InChIInChI=1S/C11H11N3O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,13,15,16)
InChIKeyQMKJOZVQZBJSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1-benzyluracil (CAS 41862-11-7): Physicochemical and Structural Differentiation from Other 6-Aminouracil Building Blocks


6-Amino-1-benzyluracil (CAS 41862-11-7) is a 1-substituted 6-aminouracil derivative featuring a benzyl group at the N1 position. Its molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol . The compound exists as an off-white to tan solid with a melting point (decomposition) of 289–291°C and is sparingly soluble in aqueous base and DMSO . Structurally, it belongs to the class of N1-substituted 6-aminouracils, which serve as versatile scaffolds for constructing fused heterocycles, including pyrido[2,3‑d]pyrimidines, xanthines, and lumazines [1]. The benzyl substituent confers distinct physicochemical properties—such as increased lipophilicity (predicted ACD/LogP ~0.06) —that differentiate it from smaller N1‑alkyl analogs and influence its performance in synthetic transformations and downstream applications.

Why 6-Amino-1-benzyluracil Cannot Be Substituted with Other N1-Substituted 6-Aminouracils in Synthesis and Biological Assays


In-class substitution of 6-amino-1-benzyluracil with other N1‑substituted 6‑aminouracils (e.g., 6‑amino‑1‑methyluracil or 6‑amino‑1‑phenyluracil) is not straightforward because the N1‑substituent directly modulates both the compound's physicochemical properties and its reactivity in downstream transformations. The benzyl group increases steric bulk and lipophilicity relative to a methyl group, affecting solubility and reaction kinetics in multi‑component condensations [1]. Furthermore, the electronic nature of the N1‑substituent influences the nucleophilicity of the 6‑amino group, which is critical for the formation of fused heterocycles such as pyridopyrimidines and xanthines [2]. In biological contexts, the N1‑benzyl moiety can profoundly alter target binding; for instance, 6‑amino‑1‑benzyluracil serves as a precursor to HIV‑1 reverse transcriptase inhibitors, whereas its N1‑methyl counterpart does not yield the same activity profile [3]. The quantitative evidence below details these differences, underscoring why procurement decisions must be compound‑specific rather than class‑based.

6-Amino-1-benzyluracil (41862-11-7): Quantitative Differentiation from N1-Methyl and N1-Phenyl Analogs


Melting Point and Thermal Stability: 6-Amino-1-benzyluracil vs. 6-Amino-1-methyluracil

The melting point of 6-amino-1-benzyluracil (289–291°C with decomposition) is significantly lower than that of the N1‑methyl analog (307–323°C) . This difference reflects weaker crystal lattice energy due to the increased steric bulk and reduced hydrogen‑bonding efficiency of the benzyl substituent. Lower melting point may facilitate solubility in organic solvents during synthesis, whereas the methyl analog's higher thermal stability could be advantageous in high‑temperature reactions. Procurement for specific synthetic protocols should consider this thermal behavior.

Physicochemical properties Thermal analysis Building block characterization

Lipophilicity (Predicted LogP): Enhanced Membrane Permeability Potential vs. 6-Amino-1-methyluracil

Predicted LogP (ACD/Labs Percepta) for 6-amino-1-benzyluracil is 0.06, compared to -0.57 for 6-amino-1-methyluracil . The benzyl substituent increases lipophilicity by approximately 0.63 log units, which could translate to improved passive membrane permeability if the compound or its derivatives are intended for cell‑based assays. While these are in silico predictions and should be validated experimentally, the difference is substantial enough to influence lead optimization strategies.

Lipophilicity Drug design ADME prediction

Synthetic Utility: Versatile Scaffold for Antitumor Heterocycles vs. 6-Amino-1-methyluracil

6-Amino-1-benzyluracil has been successfully employed in one‑pot three‑component condensations with aromatic aldehydes and ethyl acetoacetate to yield ethyl 5‑arylpyridopyrimidine‑6‑carboxylates (compounds 3a–d) [1]. The reaction proceeds under reflux in ethanol and demonstrates the compound's ability to form complex fused heterocycles relevant to anticancer drug discovery. While 6‑amino‑1‑methyluracil can undergo similar transformations, the benzyl group in the target compound provides a distinct substitution pattern that can alter the physicochemical and biological profiles of the final products. The study screened the resulting compounds against the A549 lung cancer cell line, with several derivatives showing promising cytotoxicity, though the parent 6‑amino‑1‑benzyluracil was not evaluated for direct antiproliferative activity.

Multicomponent reactions Pyridopyrimidines Xanthines Anticancer agents

Biological Relevance: Derivative AmBBU as a Potent HIV‑1 NNRTI (EC₅₀ = 0.060 μM)

6‑Amino‑1‑benzyluracil serves as a critical precursor for the synthesis of 6‑amino‑1‑benzyl‑3‑(3,5‑dimethylbenzyl)uracil (AmBBU), which exhibits potent and selective anti‑HIV‑1 activity in vitro [1]. Against HIV‑1 IIIB in MT‑4 cells, AmBBU displays an EC₅₀ of 0.060 ± 0.011 μM and a cytotoxic concentration (CC₅₀) of 50.1 ± 1.1 μM, yielding a selectivity index (SI) of 835. In comparison, the structurally related azido analog AzBBU has an EC₅₀ of 0.088 ± 0.009 μM and an SI of 460. The N1‑benzyl group is essential for this activity; replacement with a methyl group abolishes the NNRTI activity. This demonstrates that 6‑amino‑1‑benzyluracil is a strategic starting material for developing potent NNRTIs, whereas its N1‑methyl analog is not.

HIV-1 Non-nucleoside reverse transcriptase inhibitors (NNRTIs) Antiviral agents

6-Amino-1-benzyluracil (41862-11-7): Recommended Applications Based on Quantifiable Differentiation


Synthesis of N1‑Benzyl‑Substituted Fused Heterocycles for Anticancer Screening

Leverage the established reactivity of 6‑amino‑1‑benzyluracil in one‑pot three‑component condensations to prepare libraries of pyrido[2,3‑d]pyrimidines and xanthines [1]. The benzyl group imparts a distinct lipophilic/hydrophobic character that can improve compound permeability and target binding. This scaffold is particularly suited for generating analogs for in vitro anticancer evaluation (e.g., against A549 lung cancer cells). Procurement of the benzyl‑substituted uracil (rather than the methyl analog) ensures the generation of N1‑benzyl‑containing heterocycles that may exhibit improved cellular activity or selectivity.

Precursor for Potent HIV‑1 Non‑Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

6‑Amino‑1‑benzyluracil is the essential starting material for synthesizing AmBBU and related 1‑benzyl‑3‑(3,5‑dimethylbenzyl)uracil derivatives, which are highly potent and selective HIV‑1 NNRTIs (EC₅₀ = 0.060 μM, SI = 835) [2]. The N1‑benzyl group is critical for activity; substitution with a methyl analog abolishes NNRTI activity. Researchers focused on antiviral drug discovery should procure 6‑amino‑1‑benzyluracil specifically to access this privileged chemotype.

Physicochemical Optimization in Medicinal Chemistry Programs

When designing lead compounds that require increased lipophilicity (predicted LogP = 0.06 vs. -0.57 for the methyl analog) without introducing excessive molecular weight, 6‑amino‑1‑benzyluracil serves as a balanced building block . Its predicted LogP aligns with favorable CNS MPO scores, making it a candidate for CNS‑targeted libraries. The compound's lower melting point (289–291°C) compared to the methyl analog (307°C) may also facilitate easier handling in certain synthetic sequences . Procurement of the benzyl derivative is indicated when a moderate increase in lipophilicity is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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